N-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed novel chemical compounds derived from similar structures, focusing on their synthesis and potential as agents with various biological activities. For instance, novel compounds exhibiting cyclooxygenase-2 inhibitory, analgesic, and anti-inflammatory activities have been synthesized, indicating the chemical versatility and potential therapeutic applications of related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Potential
Compounds with structures resembling "N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide" have been evaluated for various pharmacological effects. For example, derivatives have been studied for serotonin-3 receptor antagonistic activities, revealing insights into the structural requirements for potent activity and offering potential pathways for developing new therapeutic agents (Kuroita, Sakamori, & Kawakita, 1996).
Safety and Metabolism Studies
The toxicological evaluation of related N-alkyl benzamide compounds has provided crucial information on their safety for use in food and beverage applications, showcasing the importance of understanding the metabolism and toxicological profiles of such compounds (Karanewsky, Arthur, Liu, Chi, & Ida, 2016).
Chemical Synthesis and Biological Evaluation
The synthesis and characterization of compounds with similar structures have been explored, leading to the development of molecules with antimicrobial properties. This underscores the role of chemical synthesis in drug discovery and the potential of such compounds to address various biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-22-14-4-6-19(7-5-14)13-9-20(10-13)17(21)18-12-2-3-15-16(8-12)24-11-23-15/h2-3,8,13-14H,4-7,9-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSJHKFGXXLWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.